1-(Pyridin-4-yl) prop-2-yn-1-one
Description
1-(Pyridin-4-yl)prop-2-yn-1-one is a propargyl ketone derivative featuring a pyridine ring at the 4-position. Its structure comprises a linear alkyne (C≡C) adjacent to a ketone group, conjugated with an aromatic pyridinyl moiety. This configuration confers unique electronic properties due to the electron-withdrawing nature of the pyridine ring, which polarizes the ketone and alkyne functionalities.
Properties
Molecular Formula |
C8H5NO |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
1-pyridin-4-ylprop-2-yn-1-one |
InChI |
InChI=1S/C8H5NO/c1-2-8(10)7-3-5-9-6-4-7/h1,3-6H |
InChI Key |
JYWDSBRLVXTORF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Several propargyl ketone derivatives share structural similarities with 1-(Pyridin-4-yl)prop-2-yn-1-one, differing primarily in the substituents on the aromatic ring:
1-(4-Methoxyphenyl)prop-2-yn-1-one (27d) : The methoxy group (−OCH₃) is electron-donating, reducing the electron deficiency of the ketone compared to the pyridinyl analogue. This increases stability but may lower reactivity in nucleophilic additions .
1-(4-Methylphenyl)prop-2-yn-1-one: The methyl group (−CH₃) provides modest electron-donating effects, intermediate between methoxy and pyridinyl substituents. This derivative is noted for high synthetic yields (77–83%) in alkynylation reactions .
Key Structural Comparison Table
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